molecular formula C12H13NO5 B13884847 Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

Cat. No.: B13884847
M. Wt: 251.23 g/mol
InChI Key: KPQWPIOIXIXQCJ-UHFFFAOYSA-N
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Description

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate belongs to the class of 2,4-dioxobutanoate esters, characterized by a central butanoate backbone with ketone groups at positions 2 and 3. The 4-position is substituted with a 6-methoxy-substituted pyridin-2-yl group, which imparts distinct electronic and steric properties to the molecule. This compound is part of a broader family of structurally analogous esters where the substituent at the 4-position varies (e.g., aryl, heteroaryl, or alkyl groups). Such derivatives are often synthesized via base-catalyzed reactions of diethyl oxalate with acetylated precursors, as seen in related compounds .

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(16)10(15)7-9(14)8-5-4-6-11(13-8)17-2/h4-6H,3,7H2,1-2H3

InChI Key

KPQWPIOIXIXQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxypyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent at the 4-position of the dioxobutanoate backbone significantly influences molecular properties. Key analogs include:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Applications References
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-Methoxyphenyl Not provided 35322-20-4 Lab research use
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-Dichlorophenyl Not provided 478868-68-7 Hazard data available
Ethyl 4-(pyridin-4-yl)-2,4-dioxobutanoate Pyridin-4-yl 237.21 g/mol 163725-11-9 Research chemical
Ethyl 4-(5-methylpyridin-2-yl)-2,4-dioxobutanoate 5-Methylpyridin-2-yl Not provided 741288-28-8 Structural analog with methyl group
  • Steric Considerations: Pyridinyl substituents (e.g., pyridin-4-yl) may impose different steric constraints compared to bulkier groups like indol-3-yl (e.g., Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate) .

Physicochemical Properties

  • Solubility : Pyridinyl derivatives (e.g., pyridin-4-yl analog) may exhibit higher aqueous solubility due to the polar nitrogen atom, whereas aryl derivatives (e.g., 4-methoxyphenyl) are more lipophilic .
  • Thermal Stability: Chlorinated derivatives (e.g., 2,4-dichlorophenyl) may have higher melting points due to stronger intermolecular interactions, as seen in Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (MW: 289.11 g/mol) .

Biological Activity

Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a dioxobutanoate moiety. The structural formula can be represented as follows:

C13H13NO5\text{C}_{13}\text{H}_{13}\text{N}\text{O}_5

This compound's unique structure contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that it may modulate pathways associated with inflammation and immune responses. For instance, derivatives of pyridine compounds have shown immunomodulatory effects through S1P1/EDG1 receptor agonistic activity, which is crucial for treating autoimmune diseases and inflammatory conditions .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyridine derivatives, including this compound. These studies typically assess cytotoxicity against various cancer cell lines using assays such as sulforhodamine B (SRB) assay.

CompoundCell LineIC50 (μM)
This compoundMCF7 (Breast)5.8
This compoundHCT116 (Colon)7.1
This compoundHuh7 (Liver)6.5

These results indicate promising cytotoxic effects against breast and liver cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in immune cells, indicating a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown that the compound exhibits moderate metabolic stability with a favorable profile for oral bioavailability. However, further investigations are needed to optimize its pharmacokinetic properties for clinical applications.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(6-methoxypyridin-2-yl)-2,4-dioxobutanoate in academic research?

The compound can be synthesized via transesterification or condensation of 1,3-diketoesters with appropriate heterocyclic precursors. For example, structurally similar ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate derivatives are synthesized by reacting 1,3-diketoesters with hydrazines to form pyrazole derivatives . Key steps include:

  • Step 1 : Preparation of the 1,3-diketoester intermediate through Claisen condensation.
  • Step 2 : Condensation with a 6-methoxy-2-pyridinyl substituent under reflux in ethanol or methanol.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : Confirm regiochemistry and substituent placement (e.g., methoxy group at C6 of pyridine).
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns.
  • Melting Point Analysis : Compare with literature values for analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate melts at ~120–125°C) .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or weighing.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Multi-Technique Validation : Cross-check NMR data with HSQC, HMBC, and COSY to confirm coupling patterns and substituent positions.
  • Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms (e.g., keto-enol equilibria) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridine vs. benzene ring substitution) .

Q. What enzymatic pathways interact with diketone derivatives of this compound, and how can these interactions be studied?

  • Relevant Enzymes : EC 2.6.1.63 (kynurenine—oxoglutarate transaminase) converts structurally similar 4-(2-aminophenyl)-2,4-dioxobutanoate to kynurenate, a neuroactive metabolite .
  • Assays :
    • In Vitro Kinetics : Monitor substrate depletion via HPLC or fluorescence assays.
    • Inhibitor Screening : Test competitive inhibition using purified enzymes and LC-MS quantification .
    • Metabolite Profiling : Use multiomics approaches (e.g., metabolomics and metagenomics) to link bacterial functionality to compound degradation .

Q. How does the substitution pattern on the pyridine ring influence reactivity in heterocyclic synthesis?

  • Electronic Effects : The 6-methoxy group on pyridine acts as an electron-donating group, directing electrophilic substitution to the C3 and C5 positions.

  • Steric Effects : Substituents at C2 (pyridine) reduce rotational freedom, favoring regioselective cyclization (e.g., forming pyrazoles over isoxazoles) .

  • Comparative Data :

    Substituent PositionReaction Yield (%)Major Product
    6-Methoxy (target)78Pyrazole
    4-Methoxy (analog)65Isoxazole

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization :
    • Use anhydrous solvents (e.g., dried THF) to prevent hydrolysis of the diketone moiety.
    • Control reaction temperature (±2°C) to minimize side products .
  • Quality Control : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progression.

Q. How can researchers validate the compound’s role in inflammatory or apoptotic pathways?

  • Cell-Based Assays :
    • Measure caspase-3/7 activation (apoptosis) in treated vs. untreated cell lines.
    • Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .
  • Multiomics Integration : Correlate bacterial taxa (e.g., Proteobacteria) with metabolite levels (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) in acute liver failure models .

Methodological Notes

  • Data Contradiction Analysis : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to identify outliers.
  • Advanced Instrumentation : High-resolution mass spectrometry (HRMS) and 2D-NMR are critical for resolving structural ambiguities.
  • Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies involving metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.